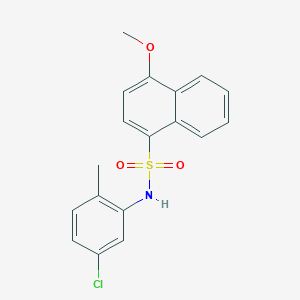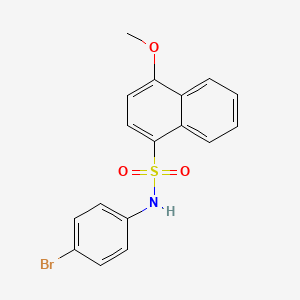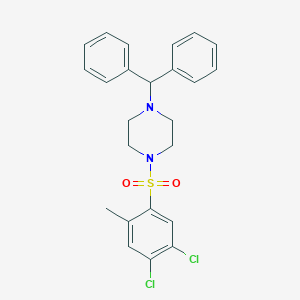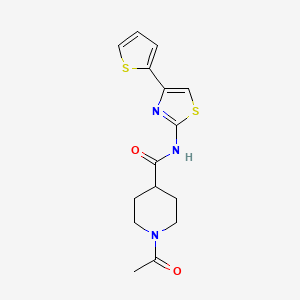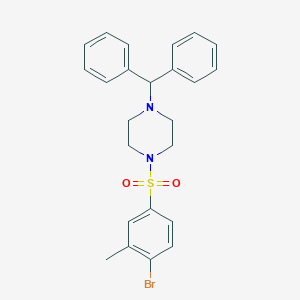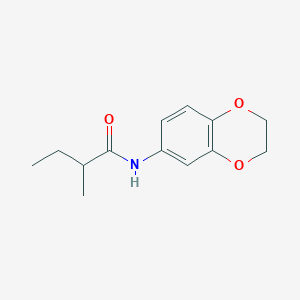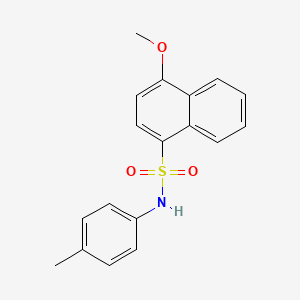
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide, commonly known as MNPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. MNPS has been found to have potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for studying biochemical and physiological processes.
作用機序
The mechanism of action of MNPS involves its ability to bind to specific target molecules and inhibit their activity. This can occur through several mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation. MNPS has been found to bind to the active site of certain enzymes, preventing the substrate from binding and inhibiting the enzymatic activity. It can also bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPS are diverse and depend on the specific target molecule being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in muscle contraction and cognitive function. MNPS has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial for certain disease states.
実験室実験の利点と制限
MNPS has several advantages for use in laboratory experiments, including its high potency and selectivity for certain target molecules. It is also relatively easy to synthesize and can be obtained in large quantities. However, MNPS also has some limitations, including its potential toxicity and the need for careful handling and storage. It may also have off-target effects on other molecules, leading to unintended consequences.
将来の方向性
There are several future directions for research on MNPS, including the development of new synthetic methods and the investigation of its potential therapeutic applications. MNPS has been found to have anti-cancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, MNPS may have applications in the treatment of neurological disorders, such as Alzheimer's disease, through its inhibition of acetylcholinesterase. Further studies are needed to fully understand the potential of MNPS in these areas and to develop new compounds based on its structure and properties.
In conclusion, MNPS is a valuable tool for scientific research, with potent inhibitory effects on enzymes and receptors. Its mechanism of action and physiological effects are diverse, and it has several advantages and limitations for use in laboratory experiments. Future research on MNPS may lead to the development of new therapies for cancer and neurological disorders, among other areas of study.
合成法
The synthesis of MNPS can be achieved through several methods, including the reaction of 4-methylphenylamine with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methoxyamine hydrochloride to yield MNPS. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
MNPS has been extensively used in scientific research to investigate various biological processes, including enzyme inhibition, receptor binding, and protein interaction. It has been found to have potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for drug development. MNPS has also been used to study the binding of certain receptors, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
特性
IUPAC Name |
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-7-9-14(10-8-13)19-23(20,21)18-12-11-17(22-2)15-5-3-4-6-16(15)18/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPCDZGWABSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
